![molecular formula C10H17N7 B14637399 Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]- CAS No. 53736-41-7](/img/structure/B14637399.png)
Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]- is a complex organic compound that features a triazine ring substituted with isopropylamino groups. This compound is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]- typically involves the reaction of cyanamide with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often a metal-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction mixture is continuously monitored and adjusted to maintain optimal conditions. The final product is purified using techniques such as crystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions
Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isopropylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]- has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby affecting cellular functions.
類似化合物との比較
Similar Compounds
Calcium cyanamide: Used as a fertilizer and in the production of other chemicals.
Dicyandiamide: Used in the production of melamine and as a curing agent for epoxy resins.
Melamine: Used in the production of plastics, laminates, and adhesives.
Uniqueness
Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]- is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
特性
CAS番号 |
53736-41-7 |
|---|---|
分子式 |
C10H17N7 |
分子量 |
235.29 g/mol |
IUPAC名 |
[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]cyanamide |
InChI |
InChI=1S/C10H17N7/c1-6(2)13-9-15-8(12-5-11)16-10(17-9)14-7(3)4/h6-7H,1-4H3,(H3,12,13,14,15,16,17) |
InChIキー |
GBYWAEIXSKJTGS-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=NC(=NC(=N1)NC#N)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester](/img/structure/B14637320.png)
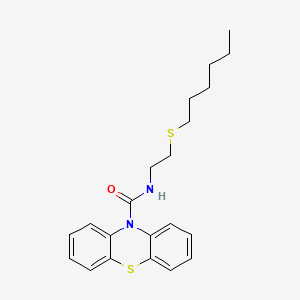
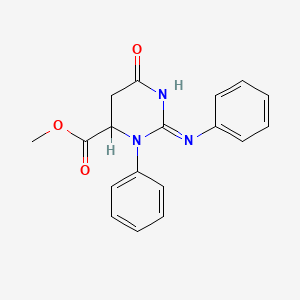
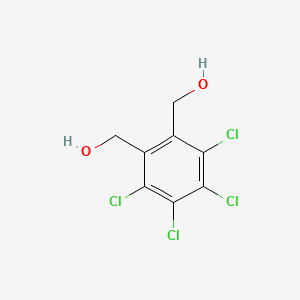
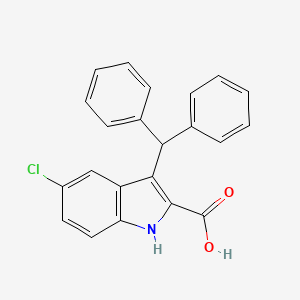

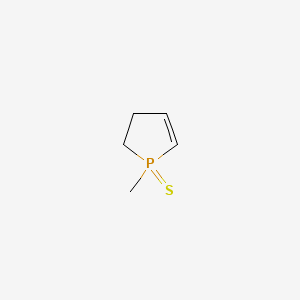


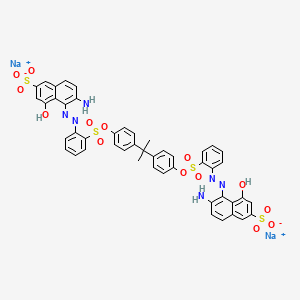
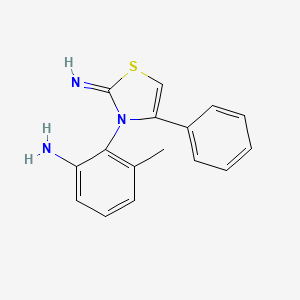
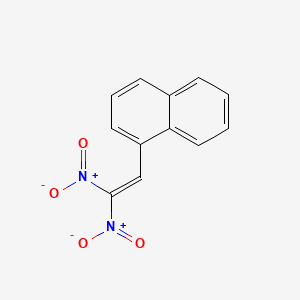
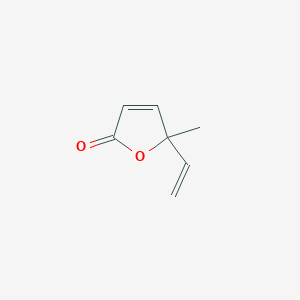
![1-amino-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14637381.png)
